2-PHENYL-6-(PYRIDIN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Description
Properties
IUPAC Name |
2-phenyl-6-pyridin-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-13-9-10-15(14-8-4-5-11-18-14)19-16(13)20-21(17)12-6-2-1-3-7-12/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMDRIJRGHZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-dielectric heating and Lewis acid catalysts like ytterbium(III) triflate can enhance the overall yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various boronic acids in Suzuki cross-coupling reactions.
Major Products
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, compounds similar to 2-phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Its interaction with neurotransmitter receptors suggests a role as a modulator in conditions such as Alzheimer's disease and schizophrenia. Research demonstrates that pyrazolo[3,4-b]pyridines can enhance cognitive function by acting on muscarinic acetylcholine receptors .
Cardiovascular Health
Another significant application is in cardiovascular medicine. Derivatives of this compound have been explored for their ability to regulate blood pressure and improve cardiac function. The mechanism involves the modulation of nitric oxide pathways and vascular smooth muscle relaxation .
Cascade Synthesis
Cascade synthesis allows for the formation of complex structures from simpler precursors in a single reaction vessel. This method has been successfully applied to synthesize various pyrazolo[3,4-b]pyridine derivatives with high yields .
Multi-component Reactions
Multi-component reactions (MCRs) are another effective approach for synthesizing this compound. MCRs involve the simultaneous reaction of three or more reactants to form a product in a single step, which simplifies the synthetic process and reduces waste .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
Key Structural Features
The presence of both phenyl and pyridine moieties is essential for enhancing the compound's binding affinity to biological targets. Modifications at specific positions on the pyrazolo ring can significantly influence its pharmacological properties .
Computational Studies
Recent computational studies have provided insights into the molecular interactions of this compound with various biological targets. These studies facilitate the design of more potent derivatives by predicting how structural changes affect activity .
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis by activating caspase 9 and cleaving poly (ADP-ribose) polymerase 1 (PARP-1).
Cell Cycle Arrest: It can cause cell cycle arrest by reducing the expression levels of proliferating cell nuclear antigen (PCNA).
Molecular Targets: Targets include ALK-L1196M and CDK8, making it a potent inhibitor of these kinases.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a comparative analysis with structurally related compounds is provided below.
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Key Observations:
Substituent Effects: The trifluoromethyl group in the compound from increases hydrophobicity and metabolic stability compared to the target compound’s phenyl and pyridinyl groups .
Synthetic Efficiency: Ionic liquid-mediated syntheses (e.g., [bmim][BF4]) used for analogous pyrazolo-pyridinones offer advantages in yield and reaction time over traditional methods .
Hydrogen Bonding and Crystallinity :
- The pyridin-2-yl and carbonyl groups in the target compound may promote intermolecular hydrogen bonding, influencing crystal packing and solubility . This contrasts with ’s trifluoromethyl-substituted derivative, where hydrophobic interactions dominate .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 288.3) is mid-sized compared to ’s bulkier derivative (MW 367.37), implying better solubility for drug delivery .
- Solid-State Behavior : Hydrogen-bonding patterns () in the target compound may facilitate polymorph formation, a critical factor in pharmaceutical formulation .
Biological Activity
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies to provide a comprehensive understanding of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multicomponent reactions and various synthetic methodologies. For instance, the compound can be synthesized through a reaction involving phenyl(6-phenylpyridin-2-yl)methanone and hydrazine under reflux conditions in ethanol. The reaction yields the desired pyrazolo[3,4-b]pyridine structure with good purity levels after purification processes such as thin-layer chromatography (TLC) .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. For example, compounds derived from this scaffold have shown selective cytotoxicity against hematological tumors with IC50 values in the low micromolar range. Specifically, derivatives exhibiting fluorinated groups demonstrated enhanced metabolic stability and lower cytotoxicity in normal cell lines (IC50 > 25 µM), indicating a favorable selectivity index .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4g | HEL | 1.00 ± 0.42 | >25 |
| 4g | Vero | >25 | - |
The mechanism by which these compounds exert their antiproliferative effects is believed to involve the inhibition of key enzymes involved in cancer cell metabolism. For instance, some studies have indicated that certain derivatives act as NAMPT inhibitors , which play a crucial role in NAD+ biosynthesis essential for cellular energy metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and pyridine rings significantly affect biological activity. For instance:
- Substituents such as trifluoromethyl or hydroxyl groups enhance potency.
- The presence of electron-withdrawing groups generally increases activity against specific cancer types .
Study on Anticancer Activity
A notable study evaluated the anticancer properties of several pyrazolo[3,4-b]pyridine derivatives. Among them, one compound demonstrated significant growth inhibition in breast cancer cell lines (MCF7) with an IC50 of 0.75 µM while showing minimal toxicity towards normal fibroblast cells .
Q & A
Q. Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, phenylacetylene | Ethanol | 78 | 52–72% |
Basic: How is the crystal structure of this compound determined, and what software is used?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze hydrogen bonding and π-π stacking interactions .
- Key parameters : R-factor < 0.05, with anisotropic displacement parameters for non-H atoms .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian09) with experimental data to validate dominant tautomers .
- Complementary techniques : Pair SCXRD with solid-state NMR to resolve discrepancies between solution and solid-state structures .
Advanced: What methodologies are used to evaluate its potential as a kinase inhibitor in cancer research?
Methodological Answer:
Q. Example Data
| Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
|---|---|---|---|
| EGFR | 120 ± 15 | HCT-116 | 2.1 ± 0.3 |
Advanced: How do solvent polarity and reaction temperature impact the regioselectivity of pyrazole ring formation?
Methodological Answer:
- Polar solvents (DMF, DMSO) : Favor N1-substitution due to stabilization of transition states via dipole interactions .
- Non-polar solvents (toluene) : Promote C3-substitution via entropy-driven pathways.
- Temperature : Higher temps (80°C) reduce kinetic control, increasing thermodynamic product yields by 20–30% .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst optimization : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling (yields >85% vs. 50% without catalyst) .
- Flow chemistry : Continuous reactors reduce side reactions (residence time = 10 min, yield improvement by 15%) .
- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) to recover unreacted starting materials .
Advanced: How is hydrogen bonding analyzed to predict solubility and crystal packing?
Methodological Answer:
- Graph-set analysis : Use Mercury software to classify motifs (e.g., R22(8) rings for N-H···O bonds) .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., 60% H-bonding, 25% π-stacking) using CrystalExplorer .
- Solubility prediction : Correlate H-bond donor/acceptor counts with logP values (e.g., >5 H-bonds reduce logP by 1.5 units) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
